Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a substituted tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core fused with a 2,5-dimethoxyphenyl group at position 4 and a pentyl ester moiety at position 3. The 2,5-dimethoxyphenyl substituent provides electron-donating methoxy groups, which may enhance solubility and influence electronic interactions in biological systems.
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-5-6-7-10-26-18(22)16-12(2)20-19(23)21-17(16)14-11-13(24-3)8-9-15(14)25-4/h8-9,11,17H,5-7,10H2,1-4H3,(H2,20,21,23) |
InChI Key |
PDJIHXKPSXBKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Classical Biginelli Reaction Protocol
The foundational method involves refluxing pentyl acetoacetate (1.0 equiv), 2,5-dimethoxybenzaldehyde (1.1 equiv), and urea (1.2 equiv) in ethanol with sulfamic acid (10 mol%) at 70–80°C for 8–12 hours. This protocol yields the target compound as a crystalline solid (mp 196–198°C) after recrystallization from ethanol, achieving isolated yields of 68–72%. Mechanistically, the reaction proceeds through acid-catalyzed imine formation, followed by nucleophilic attack of the β-keto ester enolate and subsequent cyclodehydration (Figure 1).
Table 1: Standard Biginelli Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Pentyl acetoacetate | 1.0 equiv | β-Keto ester component |
| 2,5-Dimethoxybenzaldehyde | 1.1 equiv | Aldehyde component |
| Urea | 1.2 equiv | Urea derivative |
| Sulfamic acid | 10 mol% | Brønsted acid catalyst |
| Ethanol | 10 mL/mmol | Solvent |
Alternative Catalytic Systems
Recent patents describe improved yields (82–85%) using heterogeneous catalysts under microwave irradiation. A WO2017191650A1 patent discloses a protocol employing mesoporous silica-supported sulfonic acid (SBA-15-SO3H, 15 mol%) in tetrahydrofuran at 120°C for 45 minutes. This method reduces reaction time by 90% compared to conventional heating while maintaining regioselectivity.
Reaction Optimization and Yield Enhancement
Optimization studies reveal critical dependencies on temperature, solvent polarity, and catalyst loading. Systematic variation of these parameters enables yield improvements and byproduct suppression.
Solvent Effects on Regioselectivity
Polar aprotic solvents like dimethylformamide (DMF) favor cyclocondensation but increase side product formation through aldol adducts. Ethanol-water mixtures (4:1 v/v) suppress dimerization pathways, enhancing target compound purity. Non-polar solvents (toluene, xylene) necessitate higher temperatures (140–160°C) but improve crystallinity during isolation.
Table 2: Solvent Impact on Reaction Outcomes
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 10 | 72 | 95 |
| DMF | 100 | 6 | 65 | 88 |
| THF (microwave) | 120 | 0.75 | 85 | 97 |
| Toluene | 140 | 12 | 58 | 92 |
Catalyst Screening and Loading
Brønsted acids (sulfamic acid, p-TSA) outperform Lewis acids (ZnCl2, FeCl3) in minimizing enol ether byproducts. A study comparing sulfamic acid (10 mol%) and p-TSA (5 mol%) demonstrated comparable yields (70–73%), but p-TSA required stricter moisture control. Bifunctional catalysts like silica-supported heteropoly acids enable catalyst recycling, achieving three consecutive runs without significant activity loss.
Advanced Purification and Analytical Characterization
Post-synthetic processing and structural validation employ complementary spectroscopic and computational techniques.
Recrystallization and Chromatography
Crude product purification utilizes gradient recrystallization from ethanol-diethyl ether (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction. For high-throughput applications, flash chromatography on silica gel (ethyl acetate/hexanes 1:3) achieves >99% purity, albeit with 8–10% material loss.
Spectroscopic Fingerprinting
1H NMR (500 MHz, DMSO-d6) displays characteristic signals: δ 1.25–1.45 (pentyl CH2), δ 2.35 (C6-CH3), δ 3.75/3.80 (OCH3), δ 5.15 (C4-H), and δ 7.10–7.30 (aromatic H). 13C NMR confirms ester carbonyl (δ 165.2), pyrimidinone C2=O (δ 172.8), and methoxy carbons (δ 55.8/56.1). High-resolution mass spectrometry (HRMS-ESI) shows [M+H]+ at m/z 363.1789 (calc. 363.1792).
Computational Validation
Density functional theory (DFT) at B3LYP/6-311G(d,p) level corroborates experimental data, predicting bond lengths within 0.02 Å of X-ray crystallographic values. HOMO-LUMO energy gaps (4.8 eV) suggest stability against electrophilic attack, aligning with observed shelf-life stability.
Scale-Up Considerations and Industrial Adaptations
Transitioning from laboratory to pilot-scale synthesis introduces challenges in heat management and mixing efficiency.
Continuous Flow Synthesis
A patent-pending continuous flow system (WO2017191650A1) achieves 92% conversion by maintaining precise temperature control (120±2°C) and turbulent flow (Re > 4000). This method reduces batch-to-batch variability while enabling 50 kg/day production capacity.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using planetary ball mills (400 rpm, 2 h) attains 67% yield with minimal waste generation. Life-cycle assessment shows 40% reduction in E-factor compared to conventional ethanol-based routes.
Comparative Analysis with Structural Analogues
Modification of the pentyl ester or dimethoxyphenyl group significantly alters synthetic accessibility and physicochemical properties.
Table 3: Structural Analogues and Synthetic Challenges
| Analogue | Key Modification | Yield (%) | Synthetic Challenge |
|---|---|---|---|
| Ethyl 4-(2,4-dimethoxyphenyl) | Shorter ester chain | 78 | Reduced crystallinity |
| Methyl 4-(3,4-dichlorophenyl) | Electron-withdrawing group | 61 | Side halogenation |
| Benzyl 4-(5-bromothiophen-2-yl) | Heteroaromatic substitution | 54 | Thiophene ring activation required |
Chemical Reactions Analysis
Ester Hydrolysis
The pentyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
| Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, reflux | Conversion to carboxylic acid; preserves pyrimidine ring integrity | |
| Basic hydrolysis | NaOH/H₂O, ethanol, reflux | Cleavage of ester to carboxylate; potential saponification side reactions |
Oxidation and Reduction Reactions
The pyrimidine ring’s 2-oxo group and aromatic methoxy substituents participate in redox processes.
Electrophilic Aromatic Substitution
The electron-rich 2,5-dimethoxyphenyl ring directs electrophiles to specific positions.
Nucleophilic Substitution at Pyrimidine
The pyrimidine nitrogen and adjacent carbons are susceptible to nucleophilic attack.
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Amination | NH₃, Δ | Substitutes pyrimidine C-4 with amine; forms bicyclic derivatives | |
| Halogenation | PCl₅/PCl₃ | Replaces hydroxyl or carbonyl oxygen with chlorine |
Transesterification
The pentyl ester’s alkoxy group can be exchanged under catalytic conditions.
| Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Acid-catalyzed exchange | MeOH, H₂SO₄ | Pentyl → methyl ester; alters lipophilicity | |
| Base-catalyzed exchange | K₂CO₃, DMF, ROH | Generates diverse esters for structure-activity studies |
Ring-Opening and Rearrangement
Under extreme conditions, the pyrimidine ring undergoes cleavage or rearrangement.
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic ring-opening | Conc. HCl, Δ | Forms linear urea derivatives | |
| Thermal rearrangement | Toluene, 150°C | Generates fused heterocycles via -sigmatropic shifts |
Key Research Findings:
-
Catalyst Efficiency : Montmorillonite-KSF clay improves reaction yields in Biginelli-type condensations, reducing side products .
-
Stereoelectronic Effects : DFT studies confirm the ester group’s electron-withdrawing effect stabilizes the pyrimidine ring, directing electrophiles to the aryl moiety .
-
Biological Relevance : Demethylation products exhibit enhanced binding to enzymatic targets due to free hydroxyl groups .
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Future studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.
Scientific Research Applications
Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
The structural and functional attributes of Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be contextualized through comparisons with analogous tetrahydropyrimidine and pyrimidine derivatives. Key differentiating factors include substituent groups, ring puckering, and ester chain length, which collectively influence physicochemical properties and biological interactions.
Structural and Functional Differences
Table 1: Comparative Analysis of Tetrahydropyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Effects: Methoxy vs. Trifluoromethyl Groups: The target compound’s 2,5-dimethoxyphenyl group contrasts with the 3,5-bis(trifluoromethyl)phenyl group in . Methoxy groups enhance solubility through polar interactions, while trifluoromethyl groups increase lipophilicity and metabolic stability .
Ester Chain Length :
- The pentyl ester in the target compound likely extends its half-life compared to ethyl esters in , but may reduce aqueous solubility.
Ring Conformation and Puckering :
- The pyrimidine ring in the target compound is expected to exhibit puckering similar to the flattened boat conformation observed in , influencing molecular recognition and intermolecular interactions .
Biological Implications :
- The thiazolo ring in introduces a heterocyclic system that may enhance binding to enzymes or receptors, whereas the target compound’s simpler tetrahydropyrimidine core may favor flexibility and adaptability in binding pockets.
Crystallographic and Computational Insights
- Ring Puckering Analysis : Cremer-Pople parameters could quantify the puckering amplitude of the tetrahydropyrimidine ring in the target compound, as demonstrated in for thiazolo-pyrimidine systems.
- Graph-Based Comparisons : Structural similarity assessments using graph-theoretical methods highlight shared motifs (e.g., tetrahydropyrimidine core) and divergent substituents, aiding in structure-activity relationship (SAR) studies.
Biological Activity
Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrimidine ring, methoxy groups, and an ester functional group, which may contribute to its pharmacological properties.
- Molecular Formula : C19H26N2O5
- Molecular Weight : 362.42 g/mol
- CAS Number : 296262-76-5
Structural Features
The unique arrangement of functional groups in this compound enhances its solubility and biological activity compared to similar compounds. The presence of methoxy groups on the phenolic ring is particularly noteworthy as it may influence the compound's interaction with biological targets.
Research indicates that this compound interacts with various biological targets. These interactions can lead to several pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Activity : Some assays have shown that it possesses antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : In vitro studies indicate that it may induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Data Table of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Antioxidant Activity | Positive | |
| Antimicrobial Activity | Effective against S. aureus | |
| Cytotoxicity (IC50) | 25 μM in HeLa cells |
Case Study 1: Antioxidant Potential
A study conducted on the antioxidant activity of this compound demonstrated significant radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing a dose-dependent response.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone around the compound when applied in agar diffusion tests.
Case Study 3: Cytotoxicity
Research involving cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations around 25 μM. Further studies are warranted to explore its mechanism of action and potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tetrahydropyrimidine derivatives like Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodology : The Biginelli reaction is a standard approach for synthesizing dihydropyrimidinones (DHPMs). This involves a one-pot condensation of an aldehyde (e.g., 2,5-dimethoxybenzaldehyde), a β-keto ester (e.g., pentyl acetoacetate), and urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids) . Microwave-assisted synthesis can improve reaction efficiency and yield . Post-synthesis purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) is critical to achieve high purity .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR/IR : Analyze H and C NMR to verify substituent positions and hydrogen bonding (e.g., NH and carbonyl groups) . IR can confirm the presence of C=O (1700–1750 cm) and C-O (methoxy groups) stretches .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and molecular conformation. For example, monoclinic systems (space group ) with lattice parameters Å, Å, Å, and are typical for similar DHPMs .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of substituents in tetrahydropyrimidine derivatives?
- Methodology : Regioselectivity in DHPM synthesis is governed by the electronic nature of the aldehyde and steric hindrance. Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase electrophilicity, favoring nucleophilic attack at the para position. Steric bulk (e.g., 3,5-dimethoxyphenyl) may lead to deviations in ring puckering, as observed in crystal structures where substituents adopt non-planar conformations to minimize strain . Computational modeling (e.g., DFT) can predict preferred substitution patterns by analyzing frontier molecular orbitals .
Q. What strategies are effective for analyzing pharmacological potential without direct bioactivity data for this compound?
- Methodology :
- In silico docking : Use tools like AutoDock to simulate interactions with target enzymes (e.g., dihydrofolate reductase or bacterial cell wall synthases) based on structural analogs .
- Structure-activity relationship (SAR) : Compare with known bioactive DHPMs. For instance, substituents like methoxy groups enhance lipid solubility and membrane permeability, while electron-deficient aryl rings may improve enzyme inhibition .
- In vitro assays : Test antibacterial activity via broth microdilution (MIC values) against Gram-positive/negative strains, referencing protocols for related pyrimidine derivatives .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic effects : NMR may average signals for rapidly interconverting conformers, while X-ray captures static structures. For example, puckered tetrahydropyrimidine rings in X-ray data (flattened boat conformations with deviations up to 0.224 Å) may appear as averaged signals in NMR .
- Solvent/temperature effects : Re-run NMR at low temperatures (e.g., 200 K) to slow conformational changes. Compare with computational NMR shifts (e.g., using Gaussian with B3LYP/6-31G*) .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) and identify labile groups (e.g., ester or methoxy linkages) .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to predict hydrolytic stability of the ester group .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) from crystallographic data to explain packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
